molecular formula C15H9ClFNO B12513311 2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole

2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole

Cat. No.: B12513311
M. Wt: 273.69 g/mol
InChI Key: JRZWWRHFNSBAMY-UHFFFAOYSA-N
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Description

2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 2-(2-chloro-6-fluorophenyl)ethenyl group. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with o-aminophenol under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen additions.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)ethylamine
  • 2-Chloro-6-fluorophenylacetic acid
  • Ethyl 2-chloro-6-fluorophenyl acetate

Uniqueness

2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C15H9ClFNO

Molecular Weight

273.69 g/mol

IUPAC Name

2-[2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C15H9ClFNO/c16-11-4-3-5-12(17)10(11)8-9-15-18-13-6-1-2-7-14(13)19-15/h1-9H

InChI Key

JRZWWRHFNSBAMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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